(Rac)-Lys-SMCC-DM1: A Technical Guide for Researchers
(Rac)-Lys-SMCC-DM1: A Technical Guide for Researchers
(Rac)-Lys-SMCC-DM1 is a pivotal component in the field of targeted cancer therapy, serving as a key drug-linker in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of its core aspects for researchers, scientists, and drug development professionals. It delves into its structure and mechanism of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes key biological and experimental processes.
Introduction to (Rac)-Lys-SMCC-DM1
(Rac)-Lys-SMCC-DM1 is the racemic form of Lys-SMCC-DM1, which is a critical catabolite of the FDA-approved antibody-drug conjugate, Trastuzumab emtansine (T-DM1 or Kadcyla®). It consists of three key components:
-
Lysine (B10760008) (Lys): An amino acid residue, which is the point of attachment to the antibody's lysine residues in the parent ADC.
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker that connects the cytotoxic drug to the lysine residue. The stability of the SMCC linker ensures that the cytotoxic payload is released primarily within the target cancer cell after lysosomal degradation of the antibody, minimizing off-target toxicity.
-
DM1 (Mertansine): A potent microtubule-disrupting agent and a derivative of maytansine. DM1 is the cytotoxic payload responsible for inducing cell death in cancer cells.
The racemic nature, indicated by "(Rac)", signifies a mixture of stereoisomers. In the context of ADCs, after internalization and proteolytic degradation of the antibody portion within the lysosome, the active cytotoxic component released is Lys-SMCC-DM1.
Physicochemical Properties
A summary of the key physicochemical properties of the DM1 payload and the full Lys-SMCC-DM1 conjugate is presented below.
| Property | Value (DM1) | Value ((Rac)-Lys-SMCC-DM1) | Reference |
| Molecular Formula | C₃₅H₄₈ClN₃O₁₀S | C₅₃H₇₅ClN₆O₁₅S | [1] |
| Molecular Weight | 738.3 g/mol | 1103.71 g/mol | [1] |
| XLogP3 | 2.2 | - | [1] |
| Hydrogen Bond Donor Count | 3 | - | [1] |
| Hydrogen Bond Acceptor Count | 11 | - | [1] |
Mechanism of Action
The cytotoxic effect of (Rac)-Lys-SMCC-DM1 is driven by the DM1 payload, which acts as a potent inhibitor of tubulin polymerization. The mechanism unfolds through a series of steps when delivered as part of an ADC:
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.
-
Lysosomal Trafficking and Degradation: The endosome containing the ADC matures and fuses with a lysosome. Inside the acidic environment of the lysosome, proteases degrade the antibody component of the ADC.
-
Payload Release: Due to the non-cleavable nature of the SMCC linker, the degradation of the antibody releases the cytotoxic payload still attached to the lysine and the linker, in the form of Lys-SMCC-DM1.
-
Cytotoxicity: Lys-SMCC-DM1 is then transported from the lysosome into the cytoplasm. In the cytoplasm, the DM1 moiety binds to tubulin, inhibiting the assembly of microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of Lys-SMCC-DM1 has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KPL-4 | Breast Cancer | 24.8 | [2][3] |
| MDA-MB-468 | Breast Cancer | 40.5 | [2][3] |
| SGC7901 | Gastric Cancer | Limited cytotoxicity at high concentrations | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of (Rac)-Lys-SMCC-DM1 in a research setting.
Synthesis of Lysine-Linked ADCs (General Protocol)
Step 1: Antibody Modification with the Linker (SMCC)
-
Prepare the antibody in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Dissolve the SMCC linker in an organic solvent like dimethylacetamide (DMA).
-
Add the SMCC solution to the antibody solution with gentle stirring. The molar ratio of SMCC to antibody needs to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours).
-
Remove the excess, unreacted SMCC linker using a purification method such as size-exclusion chromatography (e.g., a G25 column).
Step 2: Conjugation of DM1 to the Modified Antibody
-
Dissolve the DM1 payload in an organic solvent (e.g., DMA).
-
Add the DM1 solution to the purified antibody-SMCC intermediate.
-
The reaction between the maleimide (B117702) group of the linker and the thiol group of DM1 is allowed to proceed.
-
Quench the reaction by adding a quenching agent like glycine.
-
Purify the final ADC product to remove any unconjugated DM1 and other reactants.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Prepare serial dilutions of (Rac)-Lys-SMCC-DM1 in the cell culture medium. Replace the existing medium with the medium containing the compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with (Rac)-Lys-SMCC-DM1 at various concentrations for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Apoptosis Assay by Annexin V Staining
-
Cell Treatment: Treat cells with (Rac)-Lys-SMCC-DM1 as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways and experimental workflows associated with (Rac)-Lys-SMCC-DM1.
Caption: Mechanism of Action of a DM1-containing ADC.
Caption: Maytansinoid-induced intrinsic apoptosis pathway.
Experimental Workflow
Caption: General workflow for ADC development and testing.
Conclusion
(Rac)-Lys-SMCC-DM1 is a crucial molecule in the design and understanding of antibody-drug conjugates. Its potent cytotoxic payload, DM1, combined with a stable linker system, provides a powerful tool for targeted cancer therapy. This guide has provided a comprehensive technical overview, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols, to aid researchers in their drug development endeavors. The provided visualizations of key pathways and workflows offer a clear conceptual framework for understanding its biological and experimental context. Further research into this and similar drug-linker conjugates will undoubtedly continue to advance the field of precision oncology.
